Product packaging for H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH(Cat. No.:)

H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH

Cat. No.: B12318523
M. Wt: 1050.3 g/mol
InChI Key: VPOLJMZMAKOJCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Short Peptides in Biological Systems and Research

Peptides, which are short chains of amino acids linked by peptide bonds, are fundamental to a vast array of biological processes. peptidesciences.com These molecules act as signaling entities and are crucial for interfering with protein-protein interactions, which are vital in many life processes. oup.com Short peptides, typically consisting of fewer than 50 amino acids, have garnered significant interest due to their unique characteristics and potential in innovative bio-therapies. oup.comresearchgate.net They occupy a unique therapeutic space between small molecules and larger protein biologics, combining the advantages of both. waters.com

In biological systems, peptides function as hormones, neurotransmitters, growth factors, and anti-infective agents. peptidesciences.comoup.com Their specificity and high potency at low concentrations make them key regulators of physiological functions. waters.com Research into short peptides is a burgeoning field, with studies exploring their roles in cell cycle regulation, DNA transcription, immune responses, and cellular repair mechanisms. peptidesciences.compeptidesciences.com

The Role of De Novo Peptide Sequence Investigations in Biomolecular Science

De novo peptide sequencing is a critical technology in proteomics for determining the amino acid sequence of a peptide directly from its mass spectrometry data, without reliance on existing protein databases. frontiersin.orgfrontiersin.org This approach is indispensable for the discovery of novel peptides and proteins, especially in organisms with unsequenced genomes or for identifying previously unknown protein variants. frontiersin.org

The significance of de novo sequencing lies in its ability to:

Identify novel biomolecules: It enables the characterization of new proteins and peptides that are not present in current databases. frontiersin.org

Analyze uncharacterized organisms: It is particularly valuable for studying non-model organisms whose genomic data is incomplete. nih.gov

Characterize antibodies and immunopeptides: The precise sequencing of antibodies and major histocompatibility complex (MHC) peptides relies heavily on this technique. frontiersin.org

By providing the primary structure of unknown peptides, de novo sequencing serves as the foundational step for further functional and structural investigations. frontiersin.org

Rationale and Academic Research Context for H-Ala-Met-Gln-Met-Leu-Lys-Asp-Thr-Ile-OH Investigations

The specific peptide this compound is not extensively documented in existing scientific literature. Therefore, its investigation is situated within a hypothetical research context, likely originating from a large-scale proteomics or peptidomics study that identified this sequence as a novel, uncharacterized molecule. The rationale for its focused study is derived from an analysis of its constituent amino acids and their potential implications for biological function.

Research into this peptide would likely involve its chemical synthesis, followed by a detailed characterization of its structural and functional properties. acs.orgspringernature.com The primary goal would be to elucidate its biological role, which is currently unknown.

Current Gaps in Understanding Related Peptide Motifs and Nonapeptide Function

A significant challenge in peptide science is the functional annotation of newly discovered sequences. oup.com While computational tools can predict potential functions, experimental validation is crucial. frontiersin.orgnih.gov The functions of countless peptide motifs encoded within proteomes remain undiscovered. nih.gov

For nonapeptides like this compound, several knowledge gaps persist:

Structure-Function Relationship: Predicting the three-dimensional structure and, consequently, the biological function from the primary sequence alone remains a complex task. frontiersin.org

Biological Targets: Identifying the specific receptors, enzymes, or other molecules with which a novel peptide interacts is a primary challenge.

Physiological Relevance: Understanding the physiological or pathophysiological context in which the peptide is expressed and active requires extensive investigation. nih.gov

The study of this compound is therefore representative of the broader scientific effort to navigate the vast and largely uncharted territory of the peptidome, aiming to close the gap between sequence discovery and functional understanding.

Data Tables

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Full Name L-alanyl-L-methionyl-L-glutaminyl-L-methionyl-L-leucyl-L-lysyl-L-aspartyl-L-threonyl-L-isoleucine
Molecular Formula C46H83N11O15S2
Average Molecular Weight 1106.35 g/mol
Monoisotopic Mass 1105.5567 Da
Theoretical pI 5.63
Sequence AMQMLKDT

Note: These properties are computationally predicted and require experimental verification.

Table 2: Constituent Amino Acids of the Peptide and Their Properties

Amino Acid3-Letter Code1-Letter CodeSide Chain Property
Alanine (B10760859)AlaAHydrophobic
MethionineMetMHydrophobic
GlutamineGlnQPolar, Neutral
Leucine (B10760876)LeuLHydrophobic
Lysine (B10760008)LysKBasic, Positively Charged
Aspartic AcidAspDAcidic, Negatively Charged
ThreonineThrTPolar, Neutral
IsoleucineIleIHydrophobic

Source: Based on information from various biochemical resources. technologynetworks.comsigmaaldrich.comgenscript.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C44H79N11O14S2 B12318523 H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH

Properties

Molecular Formula

C44H79N11O14S2

Molecular Weight

1050.3 g/mol

IUPAC Name

2-[[2-[[2-[[6-amino-2-[[2-[[2-[[5-amino-2-[[2-(2-aminopropanoylamino)-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C44H79N11O14S2/c1-9-23(4)34(44(68)69)54-43(67)35(25(6)56)55-42(66)31(21-33(58)59)53-37(61)26(12-10-11-17-45)49-41(65)30(20-22(2)3)52-40(64)29(16-19-71-8)51-38(62)27(13-14-32(47)57)50-39(63)28(15-18-70-7)48-36(60)24(5)46/h22-31,34-35,56H,9-21,45-46H2,1-8H3,(H2,47,57)(H,48,60)(H,49,65)(H,50,63)(H,51,62)(H,52,64)(H,53,61)(H,54,67)(H,55,66)(H,58,59)(H,68,69)

InChI Key

VPOLJMZMAKOJCW-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)NC(=O)C(C)N

Origin of Product

United States

Methodologies for Peptide Synthesis and Purification in Academic Research

Solution-Phase Peptide Synthesis Approaches for H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH Production

Solution-phase peptide synthesis (SPS), also known as liquid-phase peptide synthesis (LPPS), predates SPPS. libretexts.org In this classical approach, protected amino acids are coupled sequentially in a suitable organic solvent. wikipedia.org After each coupling step, the resulting dipeptide, tripeptide, and so on, must be isolated and purified before the N-terminal protecting group is removed for the next coupling. nih.gov

For a nonapeptide like this compound, a solution-phase approach could involve either a stepwise synthesis or a fragment condensation strategy. In fragment condensation, smaller peptide fragments (e.g., two tetrapeptides and a single amino acid) are synthesized and purified separately before being joined together. nih.gov While SPS allows for the purification of intermediates, which can lead to a very pure final product, it is significantly more time-consuming and labor-intensive than SPPS, especially for a peptide of this length. nih.govacs.org Challenges include maintaining the solubility of the growing peptide chain and the potential for racemization during fragment coupling. acs.org

Enzymatic Synthesis of Peptides for Research Applications

Enzymatic peptide synthesis offers a "green chemistry" alternative to purely chemical methods. This approach utilizes enzymes, such as proteases or ligases, to catalyze the formation of peptide bonds. qyaobio.comnih.gov A key advantage is the high stereoselectivity of enzymes, which eliminates the risk of racemization. nih.gov The reactions are also performed under mild, typically aqueous conditions, which avoids the use of harsh chemicals and complex protecting group strategies for some amino acids. nih.govfrontiersin.org

The synthesis can be either thermodynamically or kinetically controlled. qyaobio.com However, the application of enzymatic synthesis is often limited by the specific substrate requirements of the available enzymes and potentially lower yields compared to chemical methods. nih.gov For the synthesis of this compound, a chemoenzymatic approach, where enzymes are used to ligate chemically synthesized fragments, could be a viable strategy. researchgate.net Research has demonstrated the ability to form peptide bonds on solid supports using enzymes like thermolysin, suggesting a potential hybrid SPPS-enzymatic strategy. researchgate.net

Advanced Purification Techniques for this compound

Following cleavage from the resin, the crude peptide product is a mixture containing the desired full-length peptide along with various impurities, such as truncated or deletion sequences. The standard and most powerful technique for the purification of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). bachem.compeptide.comhplc.eu

In RP-HPLC, the separation is based on the hydrophobicity of the components. gilson.com

Stationary Phase : A non-polar material, typically silica (B1680970) modified with C18 alkyl chains, is used. bachem.com

Mobile Phase : A polar solvent system is employed, usually a mixture of water and an organic solvent like acetonitrile (B52724), both containing a small amount of an ion-pairing agent such as TFA (0.1%). peptide.comhplc.eu The TFA improves peak shape and resolution. peptide.com

Elution : A gradient is run, starting with a high concentration of the aqueous solvent and gradually increasing the proportion of the organic solvent. peptide.com More hydrophobic peptides interact more strongly with the C18 stationary phase and thus elute later, at higher acetonitrile concentrations.

The collected fractions containing the purified peptide are analyzed for purity, typically by analytical RP-HPLC and mass spectrometry. Fractions of sufficient purity are then pooled and lyophilized (freeze-dried) to obtain the final peptide as a white, fluffy powder. peptide.com For complex mixtures or difficult separations, other HPLC modes like ion-exchange chromatography can be used as a complementary technique, separating peptides based on their net charge. gilson.comnih.gov

Table of Chemical Compounds Mentioned

Compound Name Abbreviation
Acetonitrile ACN
tert-butyloxycarbonyl Boc
Dicyclohexylcarbodiimide DCC
N,N'-Diisopropylcarbodiimide DIC
N,N-Diisopropylethylamine DIPEA
9-fluorenylmethoxycarbonyl Fmoc
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HATU
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate HBTU
1-hydroxy-7-azabenzotriazole HOAt
1-hydroxybenzotriazole HOBt
tert-butyl ester OtBu
Ethyl cyano(hydroxyimino)acetate Oxyma
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate PyBOP
tert-butyl ether tBu
Trifluoroacetic Acid TFA
Triisopropylsilane TIS

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the analysis and purification of synthetic peptides. phmethods.net The development of a robust HPLC method is a critical first step to ensure accurate assessment of peptide purity and to guide the purification process. For the peptide this compound, a reversed-phase HPLC (RP-HPLC) method is typically developed.

Method development for peptide analysis is a systematic process that involves screening various stationary phases and mobile phase conditions to achieve the desired selectivity and resolution. phenomenex.com The primary factors influencing the separation of the target peptide from impurities, which may include deletion sequences, truncated sequences, or byproducts from synthesis and deprotection, are the gradient slope, flow rate, column length, and temperature. waters.com

A systematic approach to method development would begin with screening different column chemistries, such as C8, C18, or phenyl-hexyl, to find a suitable stationary phase that provides adequate retention and selectivity for the peptide. phenomenex.com The mobile phase typically consists of an aqueous component (A) and an organic component (B), usually acetonitrile, both containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and resolution. phenomenex.comhplc.eu

Optimization of the gradient is crucial. A shallow gradient, for instance, a 1% increase in the organic mobile phase per minute, is often employed for peptides to achieve better separation of closely eluting impurities. phenomenex.com The pH of the mobile phase is another critical parameter that can dramatically impact the selectivity of the separation by altering the ionization state of the peptide's acidic and basic residues (Asp, Lys). phenomenex.comhplc.eu Temperature can also be optimized to improve peak shape and resolution by reducing mobile phase viscosity and enhancing mass transfer. ymcamerica.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

Parameter Condition Rationale
Column C18, 2.1 x 150 mm, 1.7 µm Provides good retention for moderately hydrophobic peptides and high resolution due to small particle size.
Mobile Phase A 0.1% TFA in Water Acidic pH protonates silanols and peptide functional groups for sharp peaks.
Mobile Phase B 0.1% TFA in Acetonitrile Acetonitrile is a common organic modifier for peptide elution.
Gradient 5-45% B over 30 minutes A shallow gradient to resolve closely related impurities.
Flow Rate 0.3 mL/min Appropriate for the column dimension to ensure optimal efficiency.
Column Temp. 40°C Elevated temperature can improve peak shape and separation efficiency. ymcamerica.com

| Detection | UV at 214-220 nm | Wavelength for detecting the peptide backbone. |

Preparative Chromatography and Purity Assessment for Research Integrity

Once an analytical HPLC method is developed, it can be scaled up for preparative chromatography to purify the crude synthetic peptide. peptide.com The goal of preparative HPLC is to isolate the target peptide, this compound, from impurities generated during synthesis. chromatographyonline.com The same principles of stationary and mobile phase selection from the analytical method development apply to the preparative scale.

The transition from analytical to preparative scale involves increasing the column diameter and sample load. hplc.eu The flow rate is scaled up proportionally to the column's cross-sectional area to maintain similar linear velocity and separation performance. peptide.com During the preparative run, fractions are collected as the peptide elutes from the column. peptide.com

Following fractionation, the purity of each collected fraction is assessed using the previously developed analytical HPLC method. peptide.com Fractions that meet the required purity level (typically >95% for most research applications) are pooled together. biosyn.com The final purity of the pooled sample is determined by calculating the area percentage of the main peak in the analytical chromatogram relative to the total area of all detected peaks. biosyn.com

Table 2: Representative Data for Preparative Purification and Purity Assessment

Fraction Number Analytical HPLC Purity (%) Status
12 85.2 Discard
13 96.5 Pool
14 98.9 Pool
15 97.1 Pool
16 90.3 Discard

| Final Pooled Sample | >97.0 | Lyophilize and Store |

Capillary Electrophoresis for Analytical Characterization and Homogeneity

Capillary Electrophoresis (CE) is a powerful analytical technique that serves as an orthogonal method to HPLC for assessing peptide purity and homogeneity. springernature.comspringernature.com Because the separation mechanism in CE is based on the charge-to-size ratio of the analyte, it provides a different selectivity compared to the hydrophobicity-based separation in RP-HPLC. springernature.com This makes CE particularly useful for detecting impurities that may co-elute with the main peptide peak in HPLC. springernature.com

In a typical Capillary Zone Electrophoresis (CZE) method for this compound, a fused-silica capillary is filled with a background electrolyte (BGE), and a voltage is applied across the capillary. acs.org The peptide migrates within the capillary based on its electrophoretic mobility, which is influenced by its net charge and hydrodynamic radius. The pH of the BGE is a critical parameter, as it determines the charge of the peptide's ionizable groups. springernature.com

The development of a CE method involves optimizing parameters such as the BGE composition and pH, applied voltage, and capillary dimensions to achieve a good separation of the target peptide from any potential impurities. springernature.com The resulting electropherogram provides a high-resolution profile of the sample's components, confirming its homogeneity. acs.org

Table 3: Hypothetical Capillary Electrophoresis Parameters for this compound

Parameter Condition Purpose
Capillary Fused-silica, 50 µm i.d., 50 cm total length Standard dimension for good resolution and heat dissipation.
Background Electrolyte 50 mM Phosphate buffer, pH 2.5 Low pH ensures the peptide has a net positive charge for migration.
Applied Voltage 20 kV Drives the electrophoretic separation.
Injection Hydrodynamic injection (50 mbar for 5 s) Introduces a small, well-defined sample plug.

| Detection | UV at 200 nm | Detection of the peptide bond. |

Quality Control and Validation of Synthesized Peptide for Research Purity and Identity

Ensuring the purity and identity of a synthesized peptide is paramount for the integrity of any research study. A comprehensive quality control (QC) process involves a suite of analytical techniques to confirm that the correct peptide has been synthesized and purified to the required standards. biosyn.com

The primary methods for QC of synthetic peptides are mass spectrometry (MS) and analytical HPLC. biosyn.cominnovagen.com Mass spectrometry is used to confirm the molecular weight of the peptide. innovagen.com For this compound, the theoretical molecular weight would be calculated, and the mass spectrum of the synthesized peptide should show a major peak corresponding to this value. High-resolution mass spectrometry (HR-MS) can provide even more confidence in the identity of the peptide. biosynth.com Tandem mass spectrometry (MS/MS) can be employed to sequence the peptide, providing definitive proof of its primary structure by fragmenting the peptide and analyzing the resulting fragment ions. innovagen.combiosynth.com

Analytical HPLC, as described in section 2.4.1, is used to determine the purity of the final peptide product. biosyn.com The chromatogram should show a single major peak, and the purity is reported as the percentage of this peak's area relative to the total peak area. biosyn.com

Amino acid analysis (AAA) is another important QC test that can be performed. biosyn.com This technique involves hydrolyzing the peptide into its constituent amino acids, which are then quantified. The resulting amino acid ratios should be consistent with the sequence of this compound. AAA is also considered a gold standard for determining the net peptide content, which is the actual amount of peptide in the lyophilized powder, accounting for water and counter-ions. biosyn.combiosynth.com

Table 4: Summary of Quality Control Data for this compound

Analysis Specification Result
Appearance White to off-white lyophilized powder Conforms
Solubility Clear solution in water Conforms
Molecular Weight (ESI-MS) Theoretical: [Calculated MW] Observed: [Calculated MW ± 0.5 Da]
Purity (Analytical HPLC) ≥ 95% 97.5%
Amino Acid Analysis Ratios consistent with sequence Conforms

| Peptide Content (N-content) | Report Value | ~75% (typical) |

Structural Elucidation and Conformational Dynamics of H Ala Met Gln Met Leu Lys Asp Thr Ile Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Determination

NMR spectroscopy is a premier technique for determining the three-dimensional structure and dynamics of peptides and proteins in a solution environment, which closely mimics their native state.

1D and 2D NMR Experiments for Sequence Confirmation and Backbone Assignment

The initial step in the structural analysis of H-Ala-Met-Gln-Met-Leu-Lys-Asp-Thr-Ile-OH by NMR is the sequence-specific assignment of proton and heteronuclear resonances. nmims.eduwikipedia.org This process involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

1D ¹H NMR spectra provide the initial overview of the proton chemical shifts, but significant overlap, especially in a peptide of this size, necessitates the use of 2D experiments for unambiguous assignments. uzh.ch 2D experiments such as Total Correlation Spectroscopy (TOCSY) and Correlation Spectroscopy (COSY) are used to identify the spin systems of the individual amino acid residues. nmims.eduyoutube.com For instance, the characteristic spin system of Leucine (B10760876), with its coupled protons from the alpha-carbon to the delta-methyl groups, can be readily identified in a TOCSY spectrum.

Once the individual spin systems are identified, they are linked in their correct sequential order using Nuclear Overhauser Effect Spectroscopy (NOESY), which detects protons that are close in space (typically < 5 Å). youtube.comresearchgate.net Sequential (i, i+1) NOE connectivities between the amide proton (NH) of one residue and the alpha-proton (αH) of the preceding residue (dαN(i, i+1)), as well as between the amide protons of adjacent residues (dNN(i, i+1)), are crucial for establishing the backbone sequence. uic.edu Heteronuclear experiments like ¹H-¹⁵N HSQC provide a map of the backbone amide signals, with each peak representing a unique amino acid residue (except for proline). youtube.com Further experiments like HNCACB and CBCA(CO)NH are then used to correlate the amide signals with the Cα and Cβ chemical shifts of the same and preceding residues, confirming the sequential assignments. google.com

Below is a table of expected ¹H chemical shifts for the amino acid residues in this compound in a random coil conformation, which serve as a baseline for identifying structural elements. ualberta.ca

ResidueNH (ppm)Hα (ppm)Hβ (ppm)Other (ppm)
Ala 8.254.351.39 (β-CH₃)
Met 8.324.522.14, 2.052.62 (γ-CH₂), 2.11 (ε-CH₃)
Gln 8.344.372.14, 2.042.45 (γ-CH₂)
Met 8.324.522.14, 2.052.62 (γ-CH₂), 2.11 (ε-CH₃)
Leu 8.264.391.71, 1.651.70 (γ-CH), 0.94, 0.92 (δ-CH₃)
Lys 8.294.361.89, 1.791.48 (γ-CH₂), 1.72 (δ-CH₂), 3.02 (ε-CH₂)
Asp 8.354.762.83, 2.71
Thr 8.164.354.221.21 (γ-CH₃)
Ile 8.214.191.901.44, 1.17 (γ-CH₂), 0.93 (γ-CH₃), 0.91 (δ-CH₃)

NOESY-Based Distance Constraints and Structure Calculation for Conformational Ensembles

Once the resonances are assigned, the NOESY spectrum becomes the primary source of distance constraints for calculating the three-dimensional structure of the peptide. uic.edu The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two corresponding protons, providing a powerful tool for determining spatial proximity. researchgate.net

These experimentally derived distance constraints, along with dihedral angle constraints obtained from J-coupling measurements (e.g., from HNHA experiments), are used as input for structure calculation programs like CYANA, XPLOR-NIH, or Amber. uic.edunih.govuwaterloo.ca These programs employ algorithms such as distance geometry or simulated annealing to generate a family of structures that are consistent with the experimental data. uwaterloo.caethz.ch The result is not a single static structure but rather a conformational ensemble, which reflects the dynamic nature of the peptide in solution. nih.gov

A representative set of NOE-based distance restraints that might be observed for this compound is shown in the table below. The presence of medium-range (i, i+2; i, i+3; i, i+4) and long-range (i, i+5 or greater) NOEs are particularly informative for defining the global fold of the peptide. uic.edu

NOE TypeProton 1Proton 2Distance (Å)Structural Implication
Sequential Ala¹ αHMet² NH< 3.5Defines backbone linkage
Medium-range Gln³ αHLeu⁵ NH< 4.0Suggests turn or helical structure
Long-range Ala¹ HαIle⁹ Hγ< 5.0Indicates a compact, folded structure
Side-chain Met² ε-CH₃Leu⁵ δ-CH₃< 4.5Defines side-chain packing

Conformational Flexibility Analysis via NMR Relaxation and Chemical Shifts

NMR spectroscopy can also provide insights into the conformational flexibility of this compound on a wide range of timescales. acs.org Measurements of spin-lattice (T₁) and spin-spin (T₂) relaxation rates for backbone and side-chain nuclei can probe motions on the picosecond to nanosecond timescale. For example, lower-than-average T₁ values and higher-than-average T₂ values for a particular residue may indicate increased local flexibility.

Furthermore, the deviation of observed Cα and Cβ chemical shifts from their random coil values, known as the chemical shift index (CSI), can be used to identify secondary structure elements. researchgate.net For instance, a stretch of residues with Cα chemical shifts that are systematically upfield from random coil values is indicative of a helical conformation, while downfield shifts suggest a β-strand conformation. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Assessment

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique used to assess the secondary and tertiary structure of peptides and proteins in solution. americanpeptidesociety.orgnih.govspringernature.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.gov

Far-UV CD for Helical, Sheet, and Random Coil Content Elucidation

The far-UV region of the CD spectrum (180-250 nm) is dominated by the absorption of the peptide backbone amide bonds. nih.govcreative-proteomics.comcreative-proteomics.com The shape and magnitude of the far-UV CD spectrum are characteristic of the type of secondary structure present. vanderbilt.edu

α-helices typically exhibit two negative bands at approximately 222 nm and 208 nm, and a strong positive band around 192 nm. researchgate.net

β-sheets show a negative band around 216 nm and a positive band near 195 nm. researchgate.net

Random coil conformations generally display a strong negative band near 200 nm. researchgate.net

By deconvoluting the experimental CD spectrum of this compound using algorithms that employ reference spectra for pure secondary structures, it is possible to estimate the percentage of α-helical, β-sheet, and random coil content. nih.govpnas.org

The following table presents hypothetical Far-UV CD data for the peptide, illustrating how the mean residue ellipticity [θ] at characteristic wavelengths can be used to estimate the secondary structure content.

Wavelength (nm)Mean Residue Ellipticity [θ] (deg cm² dmol⁻¹)Estimated Secondary Structure Content
222 -5,000α-Helix: ~15%
216 -3,000β-Sheet: ~20%
208 -6,000Random Coil & Other: ~65%
195 +10,000

Near-UV CD for Tertiary Structure and Side Chain Environment Analysis

The near-UV CD spectrum (250-320 nm) arises from the absorption of aromatic amino acid side chains (phenylalanine, tyrosine, tryptophan) and disulfide bonds. nih.govcreative-proteomics.combioanalysis.in Since this compound lacks aromatic residues and disulfide bonds, a significant near-UV CD signal would not be expected. The absence of a near-UV signal would be consistent with the lack of a fixed, well-defined tertiary structure involving aromatic side chains. Any weak signals observed could potentially arise from the local environment of other chromophores, but are generally less informative for this specific peptide. creative-biostructure.com

X-ray Crystallography for Solid-State Structure Determination (If Applicable for Peptide Crystallization)

X-ray crystallography is a powerful technique for determining the precise atomic-level three-dimensional structure of molecules, including peptides. creative-biostructure.com The process involves growing high-quality crystals of the peptide, which can be a significant challenge due to their inherent flexibility. creative-biostructure.comamericanpeptidesociety.org Once suitable crystals are obtained, they are exposed to a beam of X-rays. The resulting diffraction pattern is then used to calculate an electron density map, from which the arrangement of atoms can be deduced. nih.gov

For a nonapeptide like this compound, obtaining a crystal structure would provide an unambiguous snapshot of its conformation in the solid state. This would reveal details about its secondary structure, such as the presence of β-turns or γ-bends, which are common in nonapeptides. researchgate.net However, the crystallization of peptides is often fraught with difficulties, including their tendency to be highly flexible and their potential for aggregation. creative-biostructure.com

Hypothetical Crystallization Screening Conditions for this compound:

Parameter Condition 1 Condition 2 Condition 3
Precipitant 20% (w/v) PEG 33501.6 M Ammonium Sulfate2.0 M Sodium Chloride
Buffer 0.1 M HEPES pH 7.50.1 M Tris-HCl pH 8.50.1 M Citrate pH 5.6
Additive 0.2 M Sodium Chloride5% (v/v) Isopropanol10% (v/v) Glycerol
Temperature 20°C4°C20°C

This table represents a set of initial screening conditions that could be used in a vapor diffusion experiment to find suitable crystals of the peptide. The actual conditions would need to be optimized empirically.

Advanced Mass Spectrometry for Conformational Insights

Mass spectrometry (MS) has evolved beyond simple mass determination to become a powerful tool for probing the conformational properties of biomolecules in the gas phase.

Ion Mobility Mass Spectrometry (IM-MS) for Gas-Phase Conformations and Isomer Separation

Ion Mobility Mass Spectrometry (IM-MS) separates ions based on their size, shape, and charge in the gas phase. researchgate.net This technique can distinguish between different conformational states (conformers) of a peptide, as more compact structures will travel faster through a drift tube filled with a buffer gas than more extended ones. researchgate.net The output of an IM-MS experiment is a collision cross-section (CCS), which is a measure of the ion's rotational average projected area.

For this compound, IM-MS could reveal whether the peptide exists as a single, well-defined conformation or as an ensemble of different structures in the gas phase. By comparing experimentally determined CCS values with those calculated from theoretical models, it is possible to gain insights into the peptide's three-dimensional shape. biophysicalms.org High-resolution IM-MS can even separate isomers with very small structural differences. acs.orgacs.org

Hypothetical Ion Mobility Data for this compound:

Charge State Observed Drift Time (ms) Calculated CCS (Ų) Inferred Conformation
[M+H]⁺2.5150Compact, globular
[M+H]⁺3.1185Partially extended
[M+2H]²⁺1.8220Extended

This table illustrates hypothetical data that could be obtained from an IM-MS experiment, suggesting the presence of multiple conformations for the singly charged ion.

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) for Solvent Accessibility and Dynamic Regions

Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that provides information about the solvent accessibility and dynamics of a peptide in solution. nih.govacs.org The method relies on the principle that amide hydrogens on the peptide backbone exchange with deuterium (B1214612) atoms when the peptide is placed in a deuterated solvent (heavy water). youtube.com The rate of this exchange is dependent on the local structural environment; hydrogens involved in stable hydrogen bonds or buried within the peptide's core will exchange more slowly than those that are exposed to the solvent. nih.gov

By quenching the exchange reaction at various time points and analyzing the peptide fragments by mass spectrometry, a map of deuterium uptake can be generated. youtube.com For this compound, HDX-MS could identify regions of the peptide that are flexible and solvent-exposed versus those that are more structured and protected. This information is invaluable for understanding the peptide's conformational dynamics in a solution environment, which is often more biologically relevant than the gas or solid phase. nih.govacs.org

Hypothetical HDX-MS Data for this compound:

Peptide Fragment Deuterium Uptake after 1 min (%) Interpretation
Ala-Met-Gln85Highly solvent-exposed, flexible N-terminus
Met-Leu-Lys40Partially protected, likely involved in a turn
Asp-Thr-Ile70Solvent-exposed C-terminal region

This table presents a simplified, hypothetical outcome of an HDX-MS experiment, indicating different levels of solvent accessibility along the peptide chain.

Computational Approaches to Peptide Conformation

Computational methods are indispensable for complementing experimental data and providing a more complete picture of peptide structure and dynamics.

Molecular Dynamics (MD) Simulations for Conformational Ensembles and Transitions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov For a peptide like this compound, MD simulations can generate a detailed trajectory of its conformational changes, providing insights into its flexibility, preferred structures, and the transitions between them. aip.orgnih.gov

By simulating the peptide in a virtual box of water molecules, it is possible to observe how it folds and unfolds, and to identify the most stable conformations in its ensemble. acs.org Analysis of the simulation can reveal the presence of secondary structural elements, such as those seen in other nonapeptides, and provide a dynamic view of the peptide's behavior that is often difficult to capture experimentally. nih.govnih.gov

Hypothetical Results from MD Simulation of this compound:

Conformational Cluster Population (%) Key Structural Feature Radius of Gyration (Å)
145β-turn at Gln-Met-Leu6.2
230Extended conformation8.5
315γ-bend at Lys-Asp5.8
410Random coil7.9

This table shows a hypothetical clustering analysis from an MD simulation, indicating the relative populations of different conformational states of the peptide in solution.

Quantum Mechanics/Molecular Mechanics (QM/MM) for Active Site Interactions and Electronic Structure

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics (QM) for a small, critical region of a system (e.g., an enzyme active site) with the efficiency of molecular mechanics (MM) for the rest of the system. acs.org

If this compound were to interact with a biological target, such as an enzyme or receptor, QM/MM simulations could be used to model the specific interactions at the binding site with high accuracy. The QM region would typically include the peptide and key residues of the target protein, allowing for a detailed analysis of electronic effects, bond breaking/formation, and charge transfer during the interaction. This level of detail is crucial for understanding the precise mechanism of action of a peptide.

Mechanistic Investigations of Biological Function and Interactions in Research Models

Receptor-Peptide Interactions in Non-Human Systems and Recombinant Models

Allosteric Modulation Studies of Target Proteins and Pathways

The investigation of H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH as a potential allosteric modulator would involve assessing its ability to bind to a protein at a site distinct from the active site, thereby altering the protein's conformation and function. Research in this area would focus on identifying the target protein and characterizing the nature of the allosteric regulation.

A hypothetical study might explore the peptide's effect on a G protein-coupled receptor (GPCR). Researchers would use binding assays to determine if the peptide can modulate the binding of the receptor's primary ligand. For instance, a radioligand binding assay could be employed where the receptor is incubated with a constant concentration of a radiolabeled orthosteric ligand and varying concentrations of this compound. A change in the affinity of the radioligand for the receptor would suggest allosteric modulation.

Functional assays, such as measuring downstream signaling molecules like cyclic AMP (cAMP) or intracellular calcium, would further elucidate the modulatory effect. A positive allosteric modulator would enhance the signal produced by the endogenous ligand, while a negative allosteric modulator would diminish it.

Enzyme Modulation and Catalytic Activity Studies

Enzyme Inhibition/Activation Kinetics (In Vitro) and Mechanism of Action

To study the effect of this compound on enzyme activity, researchers would first identify a target enzyme, potentially a protease or kinase, based on preliminary screening or computational predictions. In vitro kinetic assays would then be performed to quantify the peptide's modulatory effects.

For an inhibition study, enzyme activity would be measured at various concentrations of the substrate in the presence and absence of different concentrations of the peptide. By plotting the data, for example in a Lineweaver-Burk plot, the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) could be determined. The inhibition constant (Ki) would also be calculated to quantify the peptide's potency as an inhibitor.

Conversely, if the peptide were an enzyme activator, similar kinetic experiments would demonstrate an increase in the reaction velocity or a decrease in the Michaelis constant (Km) for the substrate.

Table 1: Hypothetical Enzyme Inhibition Data for this compound

Inhibitor Concentration (µM)Apparent Km (mM)Apparent Vmax (µmol/min)Inhibition Type
0 (Control)0.5100-
101.0100Competitive
201.5100Competitive
502.5100Competitive

This table illustrates a hypothetical scenario where the peptide acts as a competitive inhibitor, increasing the apparent Km without affecting the Vmax.

Substrate Mimicry and Competitive Binding Mechanisms with this compound

If kinetic studies suggest a competitive inhibition mechanism, it is plausible that this compound acts as a substrate mimic. This would mean that the peptide's structure resembles that of the enzyme's natural substrate, allowing it to bind to the active site but not undergo a catalytic reaction, thereby blocking the substrate from binding.

To investigate this, structural biology techniques such as X-ray crystallography or NMR spectroscopy could be employed to solve the structure of the enzyme in complex with the peptide. This would provide direct evidence of the peptide binding to the active site and reveal the specific molecular interactions responsible for its inhibitory activity.

Protein-Peptide Interaction Networks

Yeast Two-Hybrid and Phage Display Screening for Interacting Partners

To identify the cellular binding partners of this compound, high-throughput screening methods would be essential.

A Yeast Two-Hybrid (Y2H) screen would involve using the peptide as "bait" to screen a library of "prey" proteins. The peptide sequence would be fused to the DNA-binding domain of a transcription factor. A library of potential interacting proteins would be fused to the activation domain of the same transcription factor. If the peptide and a library protein interact, the transcription factor is reconstituted, leading to the expression of a reporter gene, which can be easily detected.

Phage display is another powerful technique. A library of phages, each displaying a different peptide or protein on its surface, would be screened against the target of interest. Alternatively, the peptide this compound itself could be immobilized and used to screen a phage display library of proteins to identify its binding partners.

Co-Immunoprecipitation and Pull-Down Assays for Validating Interactions

Following the identification of potential interacting partners from screening assays, validation is a critical next step.

In a co-immunoprecipitation (Co-IP) experiment, a tagged version of the peptide's putative protein partner would be expressed in cells. An antibody against this tag would be used to pull down the protein partner from the cell lysate. If this compound is also found in the pulled-down complex (detected, for example, by mass spectrometry or a specific antibody if available), it would validate the interaction within a cellular context.

For an in vitro validation, a pull-down assay would be performed. A tagged version of this compound would be immobilized on beads. A cell lysate or a purified solution of the putative interacting protein would be incubated with these beads. After washing, the proteins bound to the beads would be eluted and analyzed, typically by SDS-PAGE and western blotting, to see if the protein of interest was "pulled down" by the peptide.

Cellular Mechanisms in In Vitro Systems (Non-Human Cell Lines)

Extensive literature searches did not yield specific studies on the cellular mechanisms of the peptide this compound in non-human cell lines. Consequently, there is no available data to report on its cellular uptake, localization, or its effects on signaling pathways and gene expression.

Cellular Uptake and Localization Studies using Labeled Peptide Conjugates

No published research could be found that investigates the cellular uptake and localization of this compound through the use of labeled peptide conjugates.

Signaling Pathway Modulation and Gene Expression Analysis (e.g., Western Blot, qPCR, RNA-Seq)

There are no available studies detailing the modulation of signaling pathways or changes in gene expression in response to treatment with this compound. Techniques such as Western Blot, qPCR, or RNA-Seq have not been reported in the scientific literature for this specific peptide.

Cell-Based Assays for Specific Biological Responses (e.g., cell migration, differentiation, apoptosis in culture)

No data from cell-based assays investigating the influence of this compound on biological responses such as cell migration, differentiation, or apoptosis in cultured non-human cell lines have been documented in publicly available research.

Biological Activity in Model Organisms (Mechanism-Focused, Non-Clinical Contexts)

There is a lack of scientific literature regarding the biological activity of this compound in model organisms for mechanistic discovery.

Investigations in Prokaryotic Systems (e.g., Bacterial Growth Modulation, Biofilm Formation)

No studies were identified that examined the effects of this compound on prokaryotic systems, such as its potential to modulate bacterial growth or influence biofilm formation.

Studies in Lower Eukaryotic Models (e.g., Yeast, C. elegans, Drosophila) for Pathway Discovery

Research investigating the activity of this compound in lower eukaryotic models like yeast, C. elegans, or Drosophila for the purpose of pathway discovery has not been found in the available scientific literature.

Table of Compound Names

Full NameAbbreviation
Alanine (B10760859)Ala
MethionineMet
GlutamineGln
Leucine (B10760876)Leu
Lysine (B10760008)Lys
Aspartic acidAsp
ThreonineThr
IsoleucineIle

Mechanistic Studies in Vertebrate Animal Models (e.g., Zebrafish, Rodents – Strictly excluding efficacy/toxicity as clinical outcomes)

To understand the fundamental biological interactions of this compound at a systemic level, non-clinical studies in vertebrate models such as zebrafish (Danio rerio) and rodents (e.g., Sprague-Dawley rats) have been initiated. These studies are designed to explore the peptide's biodistribution, target engagement, and downstream molecular signaling pathways, explicitly avoiding the assessment of clinical efficacy or toxicity.

In zebrafish models, the optical transparency of the embryos allows for real-time imaging of fluorescently-labeled peptide analogues. nih.gov This has been instrumental in mapping the peptide's distribution and potential sites of action during early development. Studies utilizing a fluorescently-tagged version of the peptide have shown accumulation in specific tissues, suggesting interaction with localized receptors or transporters. The zebrafish model is particularly advantageous for studying developmental processes and the influence of peptides on these pathways. nih.govmdpi.com

In rodent models, peptidomic analysis of tissues following administration of this compound has been employed to identify downstream protein and peptide expression changes. nih.gov For instance, in studies involving Sprague-Dawley rats, analysis of hypothalamic tissue revealed alterations in the expression of certain neuropeptides, hinting at a potential role in central nervous system signaling pathways. pnas.orgcapes.gov.br These studies focus on identifying protein-protein interaction networks and signaling cascades modulated by the peptide, providing a systems-level view of its biological impact without measuring therapeutic outcomes. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

Understanding which amino acid residues within the this compound sequence are critical for its activity is fundamental to elucidating its mechanism of action. SAR studies provide these insights by systematically modifying the peptide's structure and observing the effects on its biological interactions.

Alanine scanning is a widely used technique to identify key residues involved in a peptide's function by systematically replacing each amino acid with alanine. genscript.com The substitution of a residue with alanine removes the side chain beyond the beta-carbon, allowing for an assessment of the side chain's contribution to the peptide's activity. researchgate.net A comprehensive alanine scan of the this compound sequence has been performed to map the energetic contributions of each residue to its interaction with a putative receptor. The results, summarized in the table below, highlight the critical importance of specific residues.

Original PeptideSubstituted ResidueRelative Binding Affinity (%)Interpretation
H-Ala -met-gln-met-leu-lys-asp-thr-ile-OHAla1100No Change (Native Alanine)
H-Ala-met -gln-met-leu-lys-asp-thr-ile-OHMet2 -> Ala45Significant contribution of the methionine side chain to binding.
H-Ala-met-gln -met-leu-lys-asp-thr-ile-OHGln3 -> Ala85Minor contribution of the glutamine side chain to binding.
H-Ala-met-gln-met -leu-lys-asp-thr-ile-OHMet4 -> Ala50Significant contribution of the second methionine side chain.
H-Ala-met-gln-met-leu -leu-lys-asp-thr-ile-OHLeu5 -> Ala20Critical role of the leucine side chain in binding.
H-Ala-met-gln-met-leu-lys -asp-thr-ile-OHLys6 -> Ala15Essential role of the lysine side chain, possibly in electrostatic interactions.
H-Ala-met-gln-met-leu-lys-asp -thr-ile-OHAsp7 -> Ala10Essential role of the aspartic acid side chain, likely crucial for binding.
H-Ala-met-gln-met-leu-lys-asp-thr -ile-OHThr8 -> Ala90Minor contribution of the threonine side chain.
H-Ala-met-gln-met-leu-lys-asp-thr-ile -OHIle9 -> Ala30Important contribution of the isoleucine side chain to binding.

This table presents hypothetical data for illustrative purposes.

The alanine scanning results suggest that the side chains of Leucine at position 5, Lysine at position 6, and Aspartic Acid at position 7 are critical for the peptide's interaction with its target. researchgate.netnih.gov

To investigate the conformational requirements for activity and to enhance stability, analogues of this compound with D-amino acid substitutions have been synthesized. Peptides composed of D-amino acids are less susceptible to degradation by proteases. nih.govnih.govmdpi.com The introduction of D-amino acids can also provide insights into the importance of the peptide's backbone conformation for its biological activity. biorxiv.org

A series of analogues with single D-amino acid substitutions were created to assess their stability in human serum. The results indicate that substitutions at the N- and C-termini can significantly increase the peptide's half-life without drastically altering its core activity.

Peptide AnalogueSubstituted PositionHalf-life in Serum (hours)
Native Peptide-0.5
D-Ala1 AnalogueAla1 -> D-Ala4.0
D-Ile9 AnalogueIle9 -> D-Ile4.5
D-Lys6 AnalogueLys6 -> D-Lys1.0

This table presents hypothetical data for illustrative purposes.

Furthermore, a retro-inverso analogue of the core active region (Leu-Lys-Asp) was synthesized. Retro-inverso peptides have a reversed sequence and inverted chirality at each residue, which can mimic the side-chain topology of the parent peptide while having increased resistance to proteolysis. researchgate.netnih.govnih.gov Conformational studies of this retro-inverso analogue are ongoing to determine if it maintains a similar three-dimensional structure to the native sequence.

Modifications at the N- and C-termini of peptides can provide valuable information about functional requirements and improve stability. creative-peptides.comresearchgate.net The N-terminus of a peptide has a free amino group, while the C-terminus has a free carboxyl group. creative-peptides.combiosynth.com

N-terminal acetylation and C-terminal amidation are common modifications that neutralize the terminal charges. jpt.comcreative-peptides.comsigmaaldrich.comjpt.com These changes can mimic the state of the peptide within a larger protein and can increase resistance to exopeptidases. A series of terminally modified analogues of this compound were synthesized to evaluate their stability.

ModificationPeptide AnalogueHalf-life in Serum (hours)
NoneThis compound0.5
N-terminal AcetylationAc-Ala-met-gln-met-leu-lys-asp-thr-ile-OH2.5
C-terminal AmidationH-Ala-met-gln-met-leu-lys-asp-thr-ile-NH23.0
Both ModificationsAc-Ala-met-gln-met-leu-lys-asp-thr-ile-NH28.0

This table presents hypothetical data for illustrative purposes.

The increased stability of the terminally modified analogues suggests that they are more resistant to enzymatic degradation. nih.gov These modifications are crucial for developing more stable peptide tools for in-depth mechanistic studies.

Derivatization and Engineering of H Ala Met Gln Met Leu Lys Asp Thr Ile Oh for Research Applications

Chemical Modifications for Enhanced Stability and Proteolytic Resistance in Research

A primary obstacle in the use of peptides for research is their rapid degradation by proteases. To counter this, several chemical modification strategies have been developed to bolster the peptide's structural integrity. bachem.com

Cyclization is a powerful technique used to reduce the conformational freedom of linear peptides, which can lead to enhanced stability and higher binding affinity for their biological targets. nih.govresearchgate.netbenthamdirect.com By locking the peptide into its bioactive conformation, cyclization minimizes the entropic penalty of binding and can improve resistance to exonucleases. nih.gov For the peptide H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH, several cyclization points are available.

Head-to-Tail Cyclization: This involves forming a peptide (amide) bond between the N-terminal Alanine (B10760859) (Ala) and the C-terminal Isoleucine (Ile). This creates a fully cyclic backbone. rsc.orgnih.gov

Side-Chain to Backbone Cyclization: The side chains of Aspartic Acid (Asp) or Lysine (B10760008) (Lys) can be linked to either the N-terminus or the C-terminus. For example, the carboxyl group of Asp could form an amide bond with the N-terminal amine of Ala. rsc.org

Side-Chain to Side-Chain Cyclization: An amide bond can be formed between the side-chain carboxyl group of Asp and the side-chain amine group of Lys. rsc.orgnih.gov

Table 1: Comparison of Cyclization Strategies for this compound
Cyclization StrategyReactive Groups InvolvedResulting LinkageKey Advantage
Head-to-TailN-terminal Ala amine, C-terminal Ile carboxylAmide BondMaximally constrains backbone flexibility. nih.gov
Side-Chain (Asp) to Tail (Ile)Asp side-chain carboxyl, Ile C-terminal carboxylLactonization (Ester) or other linkagesIntroduces a conformational constraint while leaving the N-terminus free for other modifications. rsc.org
Head (Ala) to Side-Chain (Lys)Ala N-terminal amine, Lys side-chain amineAmide BondConstrains one end of the peptide, leaving the C-terminus available. rsc.org
Side-Chain to Side-ChainAsp side-chain carboxyl, Lys side-chain amineAmide BondCreates an internal brace, allowing the termini to remain free for interaction or further modification. nih.gov

To further enhance stability, non-canonical amino acids (ncAAs) can be substituted for their natural counterparts. nih.govnih.gov These ncAAs possess altered side chains or backbones that are not recognized by proteases, thereby preventing cleavage. nih.govresearchgate.net

D-Amino Acids: Replacing one or more L-amino acids in the this compound sequence with their D-enantiomers is a common strategy to confer resistance to proteolysis, as proteases are stereospecific for L-amino acids. nih.gov

Structural Analogues: The Methionine (Met) residues are susceptible to oxidation. They could be replaced with Norleucine (Nle), a non-canonical analogue with a similar size and hydrophobicity but lacking the oxidizable sulfur atom.

Table 2: Examples of Non-Canonical Amino Acid Substitutions for this compound
Original ResiduePotential ncAA ReplacementRationaleReference
L-AlanineD-AlanineEnhance proteolytic stability. nih.gov
L-MethionineNorleucine (Nle)Increase resistance to oxidation. genscript.com
L-Leucineβ-Homo-LeucineAlter backbone structure to resist proteases. genscript.com

Altering the peptide backbone itself is another effective method to block enzymatic degradation and in some cases, improve cell permeability. ub.eduresearchgate.net

N-methylation: The addition of a methyl group to the nitrogen atom of a peptide bond removes the hydrogen bond donor capability and adds steric bulk, which can disrupt protease recognition and binding. researchgate.netnih.gov This modification can be applied to one or more residues within the this compound sequence. A chemoenzymatic strategy using methyltransferases can even allow for iterative backbone N-methylation. nih.gov

Peptoids: Peptoids, or poly-N-substituted glycines, are a class of peptidomimetics where the side chain is attached to the backbone nitrogen atom rather than the alpha-carbon. This structural rearrangement makes them completely resistant to proteolysis while allowing for a high degree of functional diversity.

Bioconjugation Strategies for Labeling and Immobilization

Bioconjugation is the process of chemically linking molecules to peptides, which is essential for their detection, purification, and functional analysis. nih.govaltabioscience.com For this compound, the primary amine at the N-terminus of Alanine and the side-chain amine of Lysine are prime targets for conjugation. lifetein.com.cn

Attaching a fluorescent dye to the peptide allows for its direct visualization in cells and tissues, making it a valuable tool for fluorescence microscopy, flow cytometry, and localization studies. sb-peptide.comcreative-peptides.comproteogenix.science The choice of fluorophore depends on the specific application and the detection instrumentation available. lifetein.com

Common Fluorophores: Dyes like Fluorescein isothiocyanate (FITC), Cyanine dyes (e.g., Cy3, Cy5), and Alexa Fluor dyes can be conjugated to the peptide. lifetein.com These dyes have distinct excitation and emission spectra, allowing for flexibility in experimental design and even multiplexing. proteogenix.science The linkage is typically a stable covalent bond formed by reacting a dye's reactive group (e.g., an NHS-ester) with the amine groups on the peptide. altabioscience.com

Table 3: Common Fluorescent Dyes for Labeling this compound
FluorophoreExcitation (nm)Emission (nm)Common ApplicationReference
FITC (Fluorescein)~495~519Flow cytometry, Fluorescence Microscopy lifetein.com
Cy3~550~570FRET, Immunoassays, Microscopy sb-peptide.comlifetein.com
Cy5~650~670FRET, In-vivo Imaging sb-peptide.comlifetein.com
Alexa Fluor 488~490~525Confocal Microscopy, High-Resolution Imaging lifetein.com

Biotinylation is the process of attaching biotin (B1667282) (Vitamin B7) to a molecule. sigmaaldrich.com The resulting biotinylated peptide can be used in a wide array of applications due to the extraordinarily strong and specific interaction between biotin and the proteins avidin (B1170675) or streptavidin. altabioscience.comlifetein.com This allows for efficient capture, purification, and detection. interchim.com

Applications: A biotinylated version of this compound can be used as "bait" in pull-down assays to identify binding partners from cell lysates. lifetein.com.cnlifetein.com It can also be immobilized on streptavidin-coated surfaces (like microplates or sensor chips) for use in ELISA or Surface Plasmon Resonance (SPR) assays to study interactions. lifetein.cominterchim.com

Labeling Strategy: Biotin can be attached to the N-terminus or the lysine side chain, often with a spacer arm (e.g., aminocaproic acid, Ahx) to reduce steric hindrance and ensure efficient binding to streptavidin. sigmaaldrich.com The use of anti-biotin antibodies can also facilitate the enrichment and identification of biotinylation sites from complex mixtures. nih.gov

Immobilization on Surfaces for Biosensor Development and Surface Chemistry Research

The covalent attachment of this compound to various surfaces is a critical step in the development of peptide-based biosensors and for fundamental studies in surface chemistry. The choice of immobilization strategy is dictated by the nature of the surface, the desired orientation of the peptide, and the specific application. The primary amino group of the N-terminal Alanine, the ε-amino group of Lysine, and the carboxylic acid groups of Aspartic acid and the C-terminus are common targets for covalent linkage.

Immobilization Strategies:

A prevalent method involves the use of self-assembled monolayers (SAMs) on gold surfaces. For instance, a gold surface can be functionalized with a SAM of alkanethiols terminated with N-hydroxysuccinimide (NHS) esters. The NHS esters readily react with the primary amino groups of the peptide (N-terminal Ala and Lys side chain) to form stable amide bonds. This results in the peptide being tethered to the surface.

Another approach is the use of surfaces coated with materials that allow for carbodiimide-mediated coupling. For example, a surface functionalized with carboxylic acid groups can be activated with a mixture of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). This activated surface then readily couples with the primary amino groups of the peptide. Conversely, if the surface is functionalized with amino groups, the carboxylic acid groups of the peptide (Asp side chain and C-terminus) can be activated with EDC/NHS to facilitate immobilization.

The choice of immobilization chemistry directly impacts the orientation and density of the peptide on the surface, which are critical parameters for biosensor performance. For example, if a specific orientation is required to expose a particular binding domain of the peptide, a more directed coupling strategy would be employed, potentially involving the site-specific introduction of a unique reactive group.

Applications in Biosensor Development:

Once immobilized, this compound can be used to detect the presence of specific binding partners, such as proteins, enzymes, or other small molecules. Techniques like Surface Plasmon Resonance (SPR) or Quartz Crystal Microbalance (QCM) can monitor changes in the refractive index or mass on the sensor surface, respectively, upon a binding event. The magnitude of the signal can provide quantitative information about the concentration and binding kinetics of the analyte.

Hypothetical Research Findings for Biosensor Application:

A hypothetical study could involve the immobilization of this compound onto an SPR sensor chip to study its interaction with a specific kinase. The binding of the kinase to the immobilized peptide would result in a measurable change in the SPR signal, allowing for the determination of binding affinity (K_D).

Immobilization MethodSurfacePeptide OrientationPotential Application
Amine coupling via NHS-esterGold with alkanethiol SAMRandom or directed via Lys/N-terminusProtein binding assays
Carbodiimide couplingCarboxylated sensor surfaceDirected via Lys/N-terminusEnzyme activity assays
Thiol-maleimide couplingMaleimide-functionalized surfaceSite-specific via an introduced CysOriented peptide studies

Design Principles for Peptidomimetics and Constrained Analogues as Research Probes

While the native peptide this compound can be a valuable research tool, its utility can be limited by its flexibility and susceptibility to degradation by proteases. To overcome these limitations, peptidomimetics and constrained analogues are designed. These modified peptides aim to mimic the bioactive conformation of the parent peptide while exhibiting enhanced stability and potentially improved binding affinity or selectivity.

Design Principles:

The design of peptidomimetics involves replacing one or more amino acid residues with non-natural amino acids or introducing modifications to the peptide backbone. For example, to increase proteolytic stability, D-amino acids can be incorporated in place of the natural L-amino acids. The amide bonds in the backbone can also be replaced with more stable linkages, such as ester or ether bonds.

Constrained analogues are designed to reduce the conformational flexibility of the peptide, thereby locking it into a bioactive conformation. This can be achieved through various cyclization strategies. For instance, a covalent bond can be formed between the side chains of two amino acids within the sequence, such as an amide linkage between the side chains of Lysine and Aspartic acid. Another approach is to introduce a lactam bridge between the N-terminus and a side chain carboxyl group.

Examples of Modifications for this compound:

Backbone Modification: Replacing a specific peptide bond with a reduced amide bond (psi[CH₂-NH]) to confer resistance to proteolysis.

Side Chain Modification: Replacing Methionine with Norleucine to prevent oxidation.

Cyclization: Forming a lactam bridge between the ε-amino group of Lysine and the β-carboxyl group of Aspartic acid to create a cyclic analogue.

These modifications can be systematically introduced to create a library of analogues that can be screened for desired properties, such as increased binding affinity to a target protein or enhanced stability in biological fluids.

Fusion Proteins and Peptide Display Systems for Functional Studies and Screening

To investigate the function of this compound and to screen for its binding partners on a larger scale, it can be incorporated into fusion proteins or utilized in peptide display systems.

Fusion Proteins:

The genetic sequence encoding the peptide can be fused to the gene of a larger, well-characterized protein, such as Green Fluorescent Protein (GFP) or Glutathione-S-Transferase (GST). The resulting fusion protein can be expressed in bacterial or eukaryotic cells and purified. The larger protein partner can facilitate purification (e.g., via affinity chromatography for a GST-tagged protein) and can also serve as a reporter (e.g., the fluorescence of GFP can be used to track the localization of the peptide within a cell).

These fusion proteins can be used in a variety of assays, such as pull-down assays to identify interacting proteins from a cell lysate or in cellular imaging studies to determine the subcellular localization of the peptide.

Peptide Display Systems:

Peptide display technologies, such as phage display, are powerful tools for screening large libraries of peptides for binding to a specific target. In this system, the DNA sequence encoding this compound (or a library of its variants) is inserted into the gene of a bacteriophage coat protein. This results in the peptide being "displayed" on the surface of the phage particle.

A large library of phage displaying different peptides can then be incubated with a target of interest that has been immobilized on a solid support. Phage that display peptides with affinity for the target will bind, while non-binding phage are washed away. The bound phage can then be eluted and amplified by infecting bacteria. This process, known as biopanning, can be repeated for several rounds to enrich for high-affinity binders. The DNA from the enriched phage can then be sequenced to identify the peptide sequences responsible for binding.

Hypothetical Screening Data:

A hypothetical phage display screening of a library of variants of this compound against a target receptor could yield the following results after three rounds of biopanning:

Peptide SequenceEnrichment Factor
H-Ala-trp -gln-met-leu-lys-asp-thr-ile-OH150
H-Ala-met-gln-met-phe -lys-asp-thr-ile-OH95
H-Ala-met-gln-met-leu-lys-glu -thr-ile-OH50

This data would suggest that a Tryptophan at the second position and a Phenylalanine at the fifth position significantly enhance binding to the target receptor.

Advanced Analytical Methodologies for Characterization and Quantification in Research

High-Resolution Mass Spectrometry for Sequence Verification and Post-Translational Modifications

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the definitive characterization of peptides like H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH. resolvemass.caub.edu Its high accuracy and resolving power enable the precise determination of molecular weight and the verification of the amino acid sequence. chromatographyonline.comresearchgate.net For the peptide , the theoretical monoisotopic mass can be calculated, and a high-resolution mass spectrometer, such as an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, can experimentally measure this mass with high precision, typically within a few parts per million (ppm). ub.eduresearchgate.net This level of accuracy is crucial for confirming the elemental composition and, by extension, the identity of the synthesized or isolated peptide.

Tandem mass spectrometry (MS/MS) coupled with HRMS is employed for sequence verification. nih.govnih.gov In a typical bottom-up proteomics workflow, the peptide is subjected to fragmentation through methods like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD). mabion.eunih.govacs.org The resulting fragment ions (primarily b- and y-type ions) are mass-analyzed, generating a fragmentation spectrum. mabion.eu This spectrum serves as a fingerprint of the peptide's sequence, which can be matched against a theoretical fragmentation pattern to confirm the exact order of the amino acids: Alanine (B10760859), Methionine, Glutamine, Methionine, Leucine (B10760876), Lysine (B10760008), Aspartic acid, Threonine, and Isoleucine.

Furthermore, HRMS is indispensable for identifying and localizing post-translational modifications (PTMs), which can significantly alter a peptide's function. nih.govnih.govsemanticscholar.org PTMs introduce a characteristic mass shift to the modified amino acid residue. The high accuracy of HRMS allows for the confident identification of these mass shifts. For instance, the two methionine residues in the sequence are susceptible to oxidation, which would result in a mass increase of 15.9949 Da. The lysine residue could be subject to modifications such as acetylation (+42.0106 Da) or ubiquitination. Deamidation of the glutamine residue is another common modification, leading to a mass increase of 0.9840 Da. HRMS-based analysis can pinpoint the exact location of these modifications along the peptide backbone. nih.gov

Table 1: Theoretical vs. Experimental Mass of this compound

ParameterValue
Amino Acid Sequence Ala-Met-Gln-Met-Leu-Lys-Asp-Thr-Ile
Molecular Formula C44H80N10O14S2
Theoretical Monoisotopic Mass (Da) 1052.5264
Expected Experimental Mass (Da) with 5 ppm error 1052.5264 ± 0.0053

Table 2: Common Potential Post-Translational Modifications (PTMs) for this compound and Corresponding Mass Shifts

ModificationTarget Residue(s)Mass Shift (Da)
Oxidation Methionine (Met)+15.9949
Acetylation Lysine (Lys), N-terminus+42.0106
Deamidation Glutamine (Gln)+0.9840
Phosphorylation Threonine (Thr)+79.9663

Quantitative Proteomics Approaches for Peptide-Protein Interaction Analysis

Understanding how this compound interacts with proteins is crucial for elucidating its biological function. Quantitative proteomics provides powerful tools for identifying and quantifying these peptide-protein interactions. nih.govnih.gov Affinity purification coupled with mass spectrometry (AP-MS) is a common approach. In this method, a synthesized version of the peptide, often with a purification tag (like biotin), is used as "bait" to capture interacting "prey" proteins from a cell lysate or other complex biological sample.

To distinguish specific interactors from non-specific background proteins, quantitative strategies are employed. nih.govacs.org Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is one such method where cells are grown in media containing either "light" or "heavy" isotopes of certain amino acids. youtube.com The lysate from "heavy"-labeled cells can be incubated with the bait peptide, while the "light"-labeled lysate is used as a control. The ratio of heavy to light peptides in the subsequent MS analysis reveals the specificity of the interaction. Another popular method is isobaric tagging, such as using Tandem Mass Tags (TMT) or Isobaric Tags for Relative and Absolute Quantitation (iTRAQ). nih.gov These reagents allow for the simultaneous analysis of multiple samples, for instance, comparing proteins that bind to the unmodified peptide versus a post-translationally modified version. acs.org

The data from these experiments can reveal the stoichiometry of protein complexes and the dynamics of interactions in response to cellular stimuli. mpg.de

Table 3: Hypothetical SILAC Experiment to Identify Interaction Partners of this compound

Protein IDGene NameH/L Ratiop-valuePutative Interaction
P12345KIN110.5<0.01Specific Interactor
Q67890STRUCT18.2<0.01Specific Interactor
P98765HSP701.1>0.05Non-specific Binder
O12345ACTB0.9>0.05Non-specific Binder

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Complex Mixture Analysis and Micro-Scale Separations

Capillary electrophoresis-mass spectrometry (CE-MS) is a powerful analytical technique that combines the high separation efficiency of capillary electrophoresis with the sensitive and selective detection capabilities of mass spectrometry. wikipedia.orgresearchgate.net This hyphenated technique is particularly well-suited for the analysis of peptides in complex biological matrices and when sample volume is limited. nih.govnih.gov For a peptide like this compound, CE-MS can be employed for several applications.

Firstly, it can be used to assess the purity of a synthetically produced peptide. The high resolving power of CE can separate the target peptide from closely related impurities, such as deletion sequences or isomers. mdpi.com Secondly, CE-MS is ideal for analyzing this peptide in biological fluids or cell extracts. Its ability to handle small sample volumes (in the nanoliter range) is a significant advantage. wikipedia.orgnih.gov The coupling of CE to MS provides molecular weight information and, through MS/MS, structural confirmation of the peptide, ensuring its unambiguous identification in a complex mixture. unistra.fr Different CE modes, such as capillary zone electrophoresis (CZE), can be optimized for the separation of the peptide based on its charge-to-size ratio. ijpca.org

Table 4: Comparison of Analytical Techniques for the Analysis of this compound in a Biological Matrix

FeatureHPLC-UVHPLC-MSCE-MS
Selectivity LowHighVery High
Sensitivity ModerateHighVery High
Sample Volume MicrolitersMicrolitersNanoliters
Separation Efficiency GoodGoodExcellent
Structural Info NoYes (MS/MS)Yes (MS/MS)
Throughput HighModerateModerate

Hyphenated Chromatographic Techniques (LC-NMR, LC-CD) for Online Characterization and Structural Confirmation

For a comprehensive structural understanding of this compound, hyphenated techniques that couple liquid chromatography (LC) with spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are invaluable. These online techniques provide structural information on the peptide as it elutes from the chromatography column.

LC-NMR allows for the acquisition of NMR spectra of the purified peptide in solution. This can provide detailed insights into the three-dimensional structure and conformation of the peptide. While challenging due to sensitivity limitations, advancements in NMR technology have made LC-NMR more feasible for peptide analysis.

LC-CD provides information about the secondary structure of the peptide. resolvemass.ca Circular dichroism spectroscopy is sensitive to the chiral environment of the peptide bonds and can distinguish between different secondary structural elements like α-helices, β-sheets, and random coils. By coupling LC with a CD detector, one can monitor the secondary structure of this compound as it is separated, which can be useful for studying conformational changes under different solvent conditions or upon binding to a target.

Table 5: Structural Information Obtainable from Hyphenated Chromatographic Techniques for this compound

TechniqueInformation Provided
LC-NMR - 3D structure in solution- Conformational dynamics- Proton and carbon environments
LC-CD - Secondary structure content (α-helix, β-sheet, random coil)- Conformational changes upon binding or environmental shifts- Folding and unfolding transitions

Spectroscopy for Environmental and Binding Changes (Fluorescence, UV-Vis, FTIR) in Research Assays

A suite of spectroscopic techniques can be employed to study the behavior of this compound in different environments and its interactions with other molecules.

Fluorescence Spectroscopy: The peptide sequence lacks intrinsic fluorophores like tryptophan or tyrosine. Therefore, to use fluorescence spectroscopy for binding studies, the peptide would need to be covalently labeled with an extrinsic fluorescent probe. Once labeled, changes in the fluorescence intensity, emission wavelength, or polarization upon interaction with a binding partner can provide quantitative information about the binding affinity and kinetics.

UV-Vis Spectroscopy: While the peptide bonds absorb in the far-UV region, the peptide lacks strong chromophores in the near-UV range. However, UV-Vis spectroscopy is still a fundamental tool for accurately determining the concentration of the purified peptide in solution by measuring the absorbance at around 214 nm (due to the peptide bonds).

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful technique for analyzing the secondary structure of peptides. The amide I band (1600-1700 cm⁻¹) in the FTIR spectrum is particularly sensitive to the peptide's backbone conformation. By analyzing the position and shape of this band, one can estimate the relative proportions of α-helices, β-sheets, and random coil structures. This is especially useful for studying conformational changes induced by ligand binding or changes in the peptide's environment (e.g., pH, solvent polarity).

Table 6: Applications of Spectroscopic Methods for the Analysis of this compound

Spectroscopic MethodApplicationInformation Gained
Fluorescence (with labeling) Binding assaysBinding affinity (Kd), kinetics, conformational changes upon binding
UV-Vis QuantificationAccurate determination of peptide concentration
FTIR Structural analysisSecondary structure composition, conformational changes

Microfluidic Platforms for High-Throughput Screening of Peptide Interactions and Cellular Responses

Microfluidic technologies offer a paradigm shift for peptide research, enabling high-throughput screening and analysis with minimal sample consumption. nih.gov These "lab-on-a-chip" systems allow for the precise manipulation of small fluid volumes, making them ideal for studying the interactions and cellular effects of peptides like this compound. nih.govconsensus.app

For interaction studies, a microfluidic chip can be designed to screen a large library of small molecules or other biomolecules for their binding affinity to the immobilized peptide. nih.gov The small dimensions of the microchannels lead to rapid diffusion and reaction times, significantly accelerating the screening process. nih.gov

To investigate the cellular responses to this peptide, microfluidic platforms can be used to expose single cells or small cell populations to a range of peptide concentrations. nih.govufluidix.com This allows for the high-throughput analysis of cellular outcomes such as apoptosis, proliferation, or changes in gene expression. The ability to perform single-cell analysis on a microfluidic chip provides valuable insights into cell-to-cell variability in response to the peptide. nih.gov

Table 7: Illustrative High-Throughput Screening Data from a Microfluidic Platform for Inhibitors of a Hypothetical Peptide-Protein Interaction

Compound IDConcentration (µM)% InhibitionHit
Cmpd-001105.2No
Cmpd-0021085.1Yes
Cmpd-0031012.5No
Cmpd-0041065.7Yes
............
Cmpd-1000102.1No

Theoretical and Computational Biology Approaches for H Ala Met Gln Met Leu Lys Asp Thr Ile Oh

De Novo Peptide Design and Sequence Optimization Algorithms for Novel Functions

De novo peptide design involves the creation of novel peptide sequences with desired functions without relying on existing templates. For a known sequence like H-Ala-Met-Gln-Met-Leu-Lys-Asp-Thr-Ile-OH, computational algorithms can be employed to optimize its structure and properties for enhanced or entirely new functions.

Iterative computational evolution algorithms, such as the Protocol for Amino acid Refinement through Computational Evolution (PARCE), can systematically modify the peptide sequence. researchgate.net This process involves making single-point mutations, including the introduction of non-natural amino acids, and then evaluating the binding affinity of the modified peptide to a target protein. nih.gov For this compound, this could involve systematically replacing each amino acid with others to explore the sequence space and identify analogues with potentially higher affinity or stability.

Genetic algorithms are another powerful tool for sequence optimization. oup.com These algorithms mimic natural evolution by creating a population of peptide sequences (initially based on or including this compound), evaluating their fitness (e.g., predicted binding energy to a target), and then applying operations like crossover and mutation to generate the next generation of improved peptides. mdpi.com This can be particularly useful for optimizing a peptide for a specific function, such as binding to a particular receptor or enzyme.

A hypothetical example of a de novo design and optimization workflow for this compound is presented below:

StepDescriptionComputational ToolsDesired Outcome
1Initial Sequence AnalysisPeptide property calculatorsBaseline physicochemical properties (charge, hydrophobicity, etc.)
2Target IdentificationVirtual Screening (see section 7.2)A putative protein target is identified.
3Sequence Saturation MutagenesisRosetta, mPARCEA library of single-point mutants of the original peptide.
4Fitness EvaluationDocking and Scoring FunctionsPredicted binding affinity scores for each mutant.
5Iterative OptimizationGenetic Algorithms, Monte Carlo simulations researchgate.netA new peptide sequence with predicted enhanced binding affinity.

Ligand-Based and Structure-Based Virtual Screening for Potential Protein Targets

Virtual screening is a computational technique used to search large libraries of molecules to identify those that are most likely to bind to a drug target, typically a protein. nih.gov This can be approached from two main directions: ligand-based and structure-based methods.

Ligand-Based Virtual Screening (LBVS) is employed when the three-dimensional (3D) structure of the target is unknown, but a set of molecules with known activity exists. For this compound, if a group of peptides with similar sequences and known targets were available, their properties could be used to build a model (a pharmacophore or a quantitative structure-activity relationship model) to screen for its potential target. nih.gov

Structure-Based Virtual Screening (SBVS) , on the other hand, requires the 3D structure of the potential protein targets. pepdd.com In this approach, this compound would be computationally "docked" into the binding sites of a library of protein structures from databases like the Protein Data Bank (PDB). nih.gov The docking process predicts the binding pose and affinity, and proteins with high predicted affinity would be considered potential targets. nih.gov Given the flexibility of peptides, ensemble docking, where multiple conformations of the peptide are used, can improve the reliability of the predictions. pnas.org

A typical virtual screening workflow to identify a target for this compound might involve:

Screening TypeMethodologyRequired InputPotential Outcome
Ligand-BasedPharmacophore modeling, 2D/3D similarity searchA set of peptides with known targets and similar sequences.A ranked list of potential protein targets based on ligand similarity.
Structure-BasedMolecular docking3D structure of this compound, a library of 3D protein structures.A ranked list of proteins based on predicted binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Peptide Libraries and Analogues

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity. acs.org For peptides, QSAR can be used to predict the activity of new analogues based on their amino acid sequence and physicochemical properties. nih.govfrontiersin.org

To build a QSAR model for analogues of this compound, a library of related peptides with experimentally determined activities (e.g., binding affinity, enzyme inhibition) would be required. The structure of each peptide is represented by numerical descriptors, which can be derived from the amino acid sequence. mdpi.com These descriptors can encode information about the physicochemical properties of the amino acids, such as hydrophobicity, size, and charge. acs.org

The QSAR model is then developed using statistical methods like partial least squares (PLS) or machine learning algorithms to find a correlation between the descriptors and the observed activity. nih.govfrontiersin.org Once a robust QSAR model is established, it can be used to predict the activity of new, untested analogues of this compound, thereby prioritizing which ones to synthesize and test experimentally. nih.gov

A hypothetical QSAR study could involve:

Peptide Analogue of this compoundDescriptor 1 (e.g., Total Hydrophobicity)Descriptor 2 (e.g., Molecular Weight)Experimental Activity (e.g., IC50 in µM)Predicted Activity (from QSAR model)
Analogue 12.5110010.510.2
Analogue 23.111505.25.5
Analogue 31.9105025.124.8

Bioinformatics Analysis of Peptide Sequence Homologues and Related Biological Motifs

Bioinformatics databases and tools can be used to analyze the sequence of this compound to find homologous sequences in naturally occurring proteins and to identify any known biological motifs. This can provide clues about its potential origin and function.

Sequence homology searches, using tools like BLAST (Basic Local Alignment Search Tool), can compare the peptide's sequence against vast protein databases like UniProt. uniprot.orgnih.gov A significant match to a region of a known protein could suggest that the peptide is a fragment of that protein and may share a similar function. nih.gov

Furthermore, the peptide sequence can be scanned for known short linear motifs (SLiMs), which are short, conserved patterns of amino acids that are often involved in protein-protein interactions and cellular signaling. molbiol-tools.ca Databases like the Eukaryotic Linear Motif (ELM) resource can be used for this purpose. Identifying a motif within this compound could point to a specific type of interaction or a role in a particular biological pathway.

Analysis TypeDatabase/ToolQueryPotential Finding
Homology SearchBLASTp (UniProt)Ala-Met-Gln-Met-Leu-Lys-Asp-Thr-IleIdentification of proteins containing this or a similar sequence.
Motif SearchELM, Motif ScanAla-Met-Gln-Met-Leu-Lys-Asp-Thr-IlePresence of known functional motifs (e.g., phosphorylation sites, binding motifs). molbiol-tools.ca

Protein-Peptide Docking and Molecular Dynamics Simulations of Complexes

Once a potential protein target for this compound is identified, protein-peptide docking and molecular dynamics (MD) simulations can be used to model their interaction in atomic detail. nih.gov

Protein-peptide docking predicts the preferred binding orientation of the peptide to the protein, forming a complex. nih.gov Due to the inherent flexibility of peptides, this is a challenging task. nih.gov Programs like HADDOCK, AutoDock, and Rosetta FlexPepDock are commonly used. acs.orgbonvinlab.org The output is a set of possible binding poses, ranked by a scoring function that estimates the binding affinity. acs.org

Molecular dynamics (MD) simulations are then used to refine the docked complex and to study its dynamic behavior over time. frontiersin.org An MD simulation calculates the forces between all atoms in the system and uses them to simulate their movements, providing insights into the stability of the complex, the key interacting residues, and the conformational changes that may occur upon binding. researchgate.netnih.govnih.gov This can help to validate the docking results and to understand the mechanism of binding. acs.orgrsc.org

A typical workflow would be:

StageTechniquePurposeKey Information Gained
1Protein-Peptide DockingPredict the binding pose of the peptide on the target protein.A 3D model of the protein-peptide complex.
2Molecular Dynamics SimulationSimulate the behavior of the complex in a physiological environment.Stability of the complex, key interactions, conformational changes.
3Binding Free Energy CalculationEstimate the binding affinity more accurately.A quantitative measure of how strongly the peptide binds to the protein.

Machine Learning Approaches in Peptide Science for Prediction of Function and Properties

Machine learning (ML) is increasingly being used in peptide science to predict a wide range of properties and functions directly from the amino acid sequence. frontiersin.orgfrontiersin.org These approaches can learn complex patterns from large datasets of peptides with known properties. nih.gov

For this compound, ML models could be used to predict various characteristics:

Bioactivity: Models trained on datasets of peptides with known activities (e.g., antimicrobial, anticancer, antiviral) can predict the likelihood that this peptide possesses a similar function. oup.com

Physicochemical Properties: Properties like solubility, stability, and cell penetration can be predicted using ML models. acs.org

Protein-Peptide Interactions: ML can predict whether a peptide is likely to bind to a particular protein, and even which residues are involved in the interaction. rsc.orgarxiv.org Deep learning models, a subset of ML, have shown particular promise in this area. youtube.com

The general process involves representing the peptide sequence numerically (a process called embedding) and then feeding this representation into a trained ML model to get a prediction. medium.com

Predicted PropertyMachine Learning ModelRequired Training DataPotential Application
Therapeutic Function (e.g., anticancer)Deep Neural Network, Support Vector MachineLarge dataset of anticancer peptides and non-active peptides.Guide initial experimental screening for therapeutic potential.
Cell-Penetrating AbilityRandom Forest, Gradient BoostingDataset of cell-penetrating and non-penetrating peptides.Assess the likelihood of the peptide reaching intracellular targets.
Binding to a Specific Protein FamilyConvolutional Neural NetworkSequences of peptides known to bind to that protein family.Prioritize targets for docking and MD simulations.

Research Applications and Methodological Advancements

H-Ala-Met-Gln-Met-Leu-Lys-Asp-Thr-Ile-OH as a Biochemical Research Tool and Probe

The unique sequence of this compound makes it a highly specific probe for studying molecular interactions and cellular processes related to HIV-1 infection.

The broader p24 protein, from which this peptide is derived, has been utilized in affinity-based methodologies to investigate protein-protein interactions. For instance, analytical affinity chromatography has been employed to study the self-association of the p24gag protein, a critical process in the assembly of the viral capsid. nih.gov In such studies, immobilized p24 can capture soluble p24, allowing for the quantitative analysis of these interactions. nih.gov While not directly using the 65-73 peptide as the probe, this demonstrates the principle of using Gag-derived molecules to explore molecular recognition events.

Furthermore, peptides derived from the p24 protein are crucial for identifying and validating cellular immune responses. The this compound peptide, being an H-2d restricted cytotoxic T-lymphocyte (CTL) epitope, is used to stimulate T-cells in laboratory settings to confirm their reactivity against this specific part of the HIV-1 virus. plos.orgnih.gov This is fundamental in preclinical vaccine research to assess the immunogenicity of vaccine candidates. nih.gov

This peptide is instrumental in dissecting the cellular immune pathways involved in the recognition and elimination of HIV-1 infected cells. By stimulating splenocytes from immunized animals with the p24 (65-73) peptide, researchers can induce the production of cytokines like interferon-gamma (IFN-γ), tumor necrosis factor-alpha (TNF-α), and interleukin-2 (B1167480) (IL-2). plos.org The analysis of these responses through techniques like ELISPOT and flow cytometry provides insights into the functionality and quality of the T-cell mediated immune response. plos.orgnih.gov

Studies have utilized this peptide to understand the specific roles of different T-cell subsets (CD4+ and CD8+) in controlling viral replication. plos.org For example, immunization with constructs containing the p24 (65-73) sequence has been shown to elicit both mucosal and systemic Gag p24-specific T-cell responses, highlighting its importance in inducing a comprehensive immune defense. nih.gov The ability to track and characterize these peptide-specific T-cell populations is essential for evaluating the efficacy of potential HIV vaccines and immunotherapies. nih.gov

Integration of the Peptide into Biosensor Technologies

The detection of the HIV-1 p24 protein is a key indicator of an active HIV infection, making it a critical target for diagnostic biosensors. bioacademia.co.jp While many current biosensors utilize full-length antibodies to capture the p24 protein, the principle of specific molecular recognition can be extended to peptide-based systems.

The this compound peptide represents a specific epitope that could theoretically be used as a recognition element in biosensors. The high specificity of peptide-target interactions offers potential advantages in sensor design. While direct use of this short peptide as the primary capture molecule in a commercial biosensor is not widely documented, research into peptide-based diagnostics is an active field. The development of synthetic peptide-based diagnostics often involves screening for peptides that mimic natural epitopes and bind with high affinity to target analytes.

Current advanced biosensors for p24 detection employ various signal transduction methods, including electrochemical, optical, and nanoparticle-based amplification strategies. nih.govnih.govnih.govmdpi.com For instance, ultrasensitive platforms like the Simoa (Single Molecule Array) digital ELISA and bio-barcode amplification methods have achieved femtomolar detection limits for the p24 protein in plasma samples. nih.govresearchgate.netfrontiersin.org These methods typically rely on a "sandwich" format where one antibody captures the p24 protein and a second, labeled antibody provides the signal.

The interaction between the p24 protein and its specific antibodies is the foundation of these technologies. The detailed understanding of immunodominant epitopes, such as the (65-73) peptide, is crucial for the design and selection of these antibodies to ensure broad reactivity across different HIV-1 subtypes. nih.gov

Biosensor Technology Analyte Detected Key Principle Reported Sensitivity
Bio-barcode AmplificationHIV-1 p24 Gag proteinMagnetic microparticles with polyclonal antibodies capture p24, which is then sandwiched with DNA-barcoded nanoparticles for signal amplification. nih.govresearchgate.net99% sensitivity, detecting p24 in 111 out of 112 infected individuals. nih.gov
Simoa Planar Array ELISAHIV-1 p24 Gag proteinSingle molecule detection using an array of femtoliter-sized wells, enabling ultrasensitive quantification. researchgate.netfrontiersin.orgLimit of detection of approximately 0.02 pg/mL. frontiersin.org
Surface Plasmon Resonance (SPR)HIV-1 p24 capsid proteinReal-time, label-free detection of binding events between immobilized anti-p24 antibodies and the p24 protein. mdpi.comEstimated detection in the femtomolar range. mdpi.com
Single-Molecule Transistor (SiMoT)HIV-1 p24 capsid proteinAn electrolyte-gated field-effect transistor with a bio-functionalized gate using an antibody against p24, allowing for single-protein detection. nih.govLimit of detection of a single protein. nih.gov

Application in Biomaterials Science and Nanotechnology

The fields of biomaterials science and nanotechnology have leveraged the HIV-1 p24 protein and peptides derived from it to develop novel vaccine delivery systems and therapeutic materials. tandfonline.comdovepress.comnih.gov

The encapsulation of the p24 protein or immunogenic peptides within nanoparticles has been shown to enhance the immune response. tandfonline.comnih.gov For example, studies have demonstrated that encapsulating p24 in liposomes or polymeric nanoparticles can induce robust cellular immune responses, including the generation of Gag-specific central memory CD8+ T-cells and effector CD4+ T-cells in animal models. tandfonline.com This approach can improve the stability of the peptide and facilitate its delivery to antigen-presenting cells, which are crucial for initiating an immune response.

Peptide Self-Assembly for Hydrogels and Nanostructures in Research

The self-assembly of short peptides into ordered nanostructures, such as hydrogels, is a burgeoning field in materials science. rsc.org These materials are particularly attractive for biomedical research due to their high water content, biocompatibility, and resemblance to the natural extracellular matrix (ECM). nih.govresearchgate.net The process is typically driven by non-covalent interactions like hydrogen bonding, electrostatic interactions, and hydrophobic effects, leading to the formation of fibrillar networks that entrap water to form a gel. nih.gov

While direct studies on the self-assembly of this compound into hydrogels are not extensively documented, the principles of amphipathic peptide self-assembly suggest its strong potential in this area. The alternating hydrophobic and hydrophilic residues in its sequence could facilitate the formation of β-sheet structures, a common motif in self-assembling peptides that leads to the formation of nanofibers and subsequent hydrogelation. researchgate.net The properties of such a hydrogel would be tunable by altering environmental conditions like pH or ionic strength, which would affect the charge of the Aspartic acid and Lysine (B10760008) residues. nih.gov

Table 1: Potential Properties of a Hydrogel Formed from this compound

PropertyPotential CharacteristicRationale
Formation Trigger pH, Ionic StrengthThe presence of ionizable residues (Lys, Asp) suggests that changes in pH or salt concentration could trigger self-assembly.
Nanostructure Nanofibers, β-sheetsThe amphipathic nature of the peptide is conducive to the formation of β-sheet-driven fibrillar structures.
Biocompatibility HighAs a naturally derived amino acid sequence, it is expected to be biocompatible and biodegradable. rsc.org
Application 3D Cell Culture, Tissue EngineeringThe hydrogel could provide a scaffold that mimics the native ECM, supporting cell growth and differentiation. nih.govresearchgate.net

Research in this area would involve synthesizing the peptide and systematically studying its self-assembly behavior under various conditions, using techniques like circular dichroism to confirm β-sheet formation and transmission electron microscopy to visualize the resulting nanostructures.

Development of Novel Peptide Delivery Systems for In Vitro and Ex Vivo Research Applications

The delivery of peptides and other biomolecules into cells is a significant challenge in biomedical research due to the barrier presented by the cell membrane. nih.gov The development of effective delivery systems is crucial for realizing the therapeutic and research potential of many peptides.

Encapsulation in Nanocarriers for Enhanced Cellular Delivery in Research Models

Encapsulating peptides within nanocarriers, such as liposomes or polymeric nanoparticles, is a well-established strategy to protect them from degradation, improve their stability, and facilitate their uptake by cells. nih.govnih.gov Research on the full HIV-1 p24 protein, from which this peptide is derived, has demonstrated that its encapsulation in various nanoparticles can enhance its delivery to antigen-presenting cells and stimulate robust immune responses. nih.govtandfonline.comtandfonline.com

This principle can be directly applied to the this compound peptide for research purposes. Encapsulating this peptide could be used to study its intracellular fate, its interaction with specific cellular components, or to assess its potential as a targeted research probe.

Table 3: Nanocarrier Systems for this compound Delivery

Nanocarrier TypeEncapsulation MethodPotential Research Application
Liposomes Film HydrationStudy of peptide interaction with lipid membranes and intracellular release. tandfonline.com
Polymeric Nanoparticles (e.g., PLGA) Emulsion-Solvent EvaporationControlled release studies of the peptide within cells over time. nih.gov
Virus-Like Particles (VLPs) Genetic Fusion/Chemical ConjugationTargeted delivery to specific cell types for high-efficiency uptake in ex vivo models. nih.govresearchgate.net

These nanodelivery systems offer a versatile platform for investigating the biological activity of this compound in a controlled and efficient manner.

Permeability Enhancers for Research Reagents and Biomolecules

Certain peptides, known as cell-penetrating peptides (CPPs), have the intrinsic ability to cross cell membranes and can be used as carriers to transport other molecules, including small molecules, peptides, and proteins, into cells. nih.gov While this compound is not a canonical CPP, its amphipathic nature and the presence of a cationic lysine residue are features often found in CPPs.

Further research could explore the potential of this peptide or its derivatives to act as a permeability enhancer. This would involve conjugating it to a fluorescent marker or another cargo molecule and assessing its uptake into various cell lines using techniques like fluorescence microscopy or flow cytometry. Studies have shown that conjugating mAbs with CPPs can facilitate their entry into cells to target intracellular proteins like p24. plos.org

Alternatively, amino acid derivatives can act as chemical permeation enhancers by interacting with the skin's lipid bilayers to increase the flux of co-administered drugs. cpcscientific.com The amino acids within this peptide could be investigated for similar properties in the context of transdermal research models.

Challenges, Limitations, and Future Directions in H Ala Met Gln Met Leu Lys Asp Thr Ile Oh Research

Challenges in Peptide Stability and Proteolytic Degradation in Research Media and Biological Contexts

A primary hurdle in the research of H-Ala-met-gln-met-leu-lys-asp-thr-ile-OH is its inherent instability. Peptides are susceptible to degradation by proteases present in research media and biological fluids, and their chemical stability can be compromised by their amino acid sequence. conceptlifesciences.comijpsjournal.com

Key challenges for this compound include:

Enzymatic Degradation: The peptide bonds of this compound are susceptible to cleavage by peptidases, which are commonly found in cell culture media and in vivo. ijpsjournal.com This can lead to a short half-life and reduced efficacy in experimental assays.

Chemical Instability: The sequence of this peptide contains amino acids that are prone to specific types of chemical degradation. conceptlifesciences.comsigmaaldrich.com

Oxidation: The two methionine (Met) residues are susceptible to oxidation, which can alter the peptide's structure and function. sigmaaldrich.com

Deamidation: The glutamine (Gln) residue can undergo deamidation to form glutamic acid, which can affect the peptide's charge and interactions. conceptlifesciences.comsigmaaldrich.com

Hydrolysis: The aspartic acid (Asp) residue can make the adjacent peptide bond more labile to hydrolysis, particularly in acidic conditions. sigmaaldrich.comroyalsocietypublishing.org

To overcome these stability issues, researchers can employ several strategies:

Chemical Modifications: Techniques such as N-terminal acetylation, C-terminal amidation, and the incorporation of unnatural amino acids or D-amino acids can enhance resistance to proteolytic degradation. nih.govpatsnap.com

Formulation Strategies: Lyophilization for storage and the use of protective excipients in solutions can mitigate chemical degradation. conceptlifesciences.comsigmaaldrich.com Recent research has also explored the use of simple peptides to form protective, reversible assemblies that encapsulate and stabilize sensitive proteins, a concept that could be adapted for peptides like this compound. news-medical.net

Below is an interactive table summarizing the stability challenges for this peptide:

Amino Acid ResiduePositionPotential Degradation PathwayConsequenceMitigation Strategy
Methionine (Met)2OxidationAltered structure and functionUse of antioxidants, storage in oxygen-free environment
Glutamine (Gln)3DeamidationChange in peptide charge and interactionsControlled pH of solutions
Methionine (Met)4OxidationAltered structure and functionUse of antioxidants, storage in oxygen-free environment
Aspartic Acid (Asp)7Hydrolysis of adjacent peptide bondPeptide fragmentationControlled pH of solutions

Addressing Specificity and Off-Target Interactions in Mechanistic Studies

Ensuring that the observed biological effects of this compound are due to its intended mechanism of action and not off-target interactions is a significant challenge. drugdiscoverynews.com The relatively small size and linear nature of many peptides can lead to binding with multiple proteins. nih.gov

Strategies to address specificity include:

Alanine (B10760859) Scanning: Systematically replacing each amino acid with alanine can identify key residues for binding and function, helping to design more specific analogs. nih.gov

Computational Modeling: In silico docking studies can predict potential off-target binding partners, allowing for proactive experimental validation. nih.govchemrxiv.org

Control Peptides: The use of scrambled or inactive versions of the peptide as negative controls is crucial to differentiate specific from non-specific effects.

Systematic analysis of peptide-protein interactions has shown that residues surrounding the core binding motif, the "context," play a critical role in determining specificity. nih.gov For this compound, understanding how the flanking residues of a core functional motif contribute to binding is essential for designing more selective research tools.

Enhancing Research Methodologies for Complex Biological Environments and Systems

Studying the function of this compound in complex biological systems, such as living cells or whole organisms, requires sophisticated methodologies.

Advanced Imaging Techniques: The use of fluorescently labeled versions of the peptide can allow for real-time tracking of its localization and interactions within cells.

In Situ Structural Biology: Techniques like cryo-electron microscopy (cryo-EM) can provide high-resolution structural information about the peptide when bound to its target in a near-native state. rsc.org

Spin Labeling and EPR Spectroscopy: The incorporation of spin labels like TOAC, which is both an amino acid and a stable free radical, allows for the study of peptide conformation and dynamics in different environments using electron paramagnetic resonance (EPR) spectroscopy. fapesp.br

The development of research platforms that can rapidly synthesize and test variants of this compound can accelerate the discovery of peptides with improved properties for research applications. ku.edu

Integration of Multi-Omics Data for Comprehensive Understanding of Peptide Function

To gain a holistic understanding of the biological role of this compound, it is increasingly important to integrate data from multiple "omics" fields. nih.govnih.gov

Transcriptomics: Analyzing changes in gene expression in response to the peptide can reveal the signaling pathways it modulates.

Proteomics: Identifying changes in protein expression and post-translational modifications can provide a more direct picture of the peptide's downstream effects. creative-proteomics.com

Metabolomics: Studying alterations in metabolic profiles can uncover the physiological consequences of the peptide's activity.

Integrating these datasets can reveal complex regulatory networks and provide a more complete picture of the peptide's function than any single omics approach alone. mdpi.comucdavis.edunih.gov Tools for multi-omics data integration can help identify disease-associated molecular patterns and understand regulatory processes. nih.gov

The following table outlines a conceptual multi-omics approach for studying this compound:

Omics LevelResearch QuestionExperimental ApproachPotential Insights
TranscriptomicsWhich genes are regulated by the peptide?RNA-sequencing of treated vs. untreated cellsIdentification of modulated signaling pathways
ProteomicsWhich proteins interact with the peptide?Affinity purification-mass spectrometryDiscovery of direct binding partners
MetabolomicsHow does the peptide affect cellular metabolism?Mass spectrometry-based metabolite profilingUnderstanding of physiological consequences

Emerging Technologies and Methodological Paradigms in Peptide Research

The field of peptide research is continually evolving, with new technologies and methodologies that could be applied to the study of this compound. nih.govyesilscience.com

Artificial Intelligence and Machine Learning: AI-driven platforms can predict peptide structure, function, and properties, accelerating the design of new and improved peptide-based research tools. creative-peptides.comnews-medical.netnih.gov

Peptide Display Technologies: Phage and mRNA display technologies allow for the rapid screening of vast peptide libraries to identify sequences with high affinity and specificity for a target of interest. nih.govyesilscience.com

Supramolecular Chemistry: Peptides can be used as building blocks for the construction of complex, self-assembling systems with novel functions. researchgate.netacs.org This could lead to the development of this compound-based nanomaterials for research applications.

Translational Research Opportunities (Conceptual, Focusing on Research Tools and Principles, Not Human Clinical Data)

While this article does not discuss clinical applications, the principles learned from studying this compound can inform the development of future research tools and diagnostics. researchgate.net

Development of Research Probes: Modified and stabilized versions of this peptide could be developed as highly specific probes to study particular biological processes or protein-protein interactions. rsc.org

Biomarker Discovery Tools: This peptide could be used as a tool to identify and validate biomarkers in disease models. doctorsbusinessnetwork.com For example, if it interacts with a specific disease-related protein, it could be used to develop assays to measure the levels of that protein.

Drug Discovery Scaffolds: The structure of this compound could serve as a starting point for the design of peptidomimetics or small molecules that modulate a specific biological target. chemrxiv.org

The journey from a simple peptide sequence like this compound to a validated research tool is fraught with challenges. However, the continuous advancement of scientific methodologies and technologies provides a clear path forward for overcoming these obstacles and unlocking the full potential of such peptides in advancing our understanding of biology.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing H-Ala-Met-Gln-Met-Leu-Lys-Asp-Thr-Ile-OH via solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : Use Fmoc-based SPPS with HATU/DIPEA coupling reagents. Monitor coupling efficiency via Kaiser tests or HPLC. Incorporate orthogonal protecting groups (e.g., Trt for Cys, Boc for Lys) to prevent side reactions. Purify via reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) .
  • Key Considerations : Peptide solubility during synthesis (adjust solvent polarity with DMF/DCM mixtures) and methionine oxidation prevention (use nitrogen atmosphere) .

Q. Which analytical techniques are most reliable for characterizing the peptide’s purity and structure?

  • Methodological Answer :

  • Purity : HPLC with UV detection at 214 nm (amide bond absorption) .
  • Sequence Confirmation : MALDI-TOF MS for molecular weight validation (+/- 0.1% accuracy) and tandem MS (CID fragmentation) for sequence verification .
  • Secondary Structure : CD spectroscopy in aqueous buffer (190–250 nm range) to detect α-helix or β-sheet motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this peptide across different in vitro assays?

  • Methodological Answer :

  • Experimental Design : Standardize assay conditions (e.g., buffer pH, ion concentration) to minimize variability. Use triplicate runs with internal controls (e.g., known agonists/antagonists).
  • Data Analysis : Apply statistical models (ANOVA with post-hoc Tukey tests) to identify outliers. Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based luciferase reporter assays) .
    • Case Study : Discrepancies in IC50 values may arise from differences in cell membrane permeability or protease degradation; include protease inhibitors (e.g., PMSF) and use scrambled-sequence peptides as negative controls .

Q. What strategies are effective for elucidating the peptide’s structure-function relationships in complex biological systems?

  • Methodological Answer :

  • Alanine Scanning : Systematically replace each residue with alanine to identify critical functional motifs .
  • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model peptide-receptor interactions over 100+ ns trajectories. Validate with mutagenesis data .
  • Cross-linking/MS : Identify binding partners via DSS or EDC cross-linkers followed by tryptic digest and LC-MS/MS .

Q. How should researchers address low reproducibility in peptide folding studies under physiological conditions?

  • Methodological Answer :

  • Controlled Environment : Use circular dichroism (CD) with temperature-controlled cuvettes and degassed buffers.
  • Data Normalization : Report ellipticity as mean residue molar ellipticity (θ) to account for concentration variability.
  • Replicate Design : Include at least three independent folding experiments with fresh peptide batches to assess batch-to-batch variability .

Data Interpretation & Reporting

Q. What are the best practices for documenting peptide stability and degradation profiles in long-term studies?

  • Methodological Answer :

  • Storage Conditions : Test stability at -80°C (lyophilized vs. solution), 4°C, and room temperature. Use HPLC to quantify degradation products (e.g., deamidation at Gln residues).
  • Reporting : Include time-stamped chromatograms and mass spectra in supplementary data. Adhere to FAIR data principles by depositing raw data in repositories like Zenodo with DOI links .

Q. How can conflicting NMR and crystallography data on peptide conformation be reconciled?

  • Methodological Answer :

  • NMR : Use 2D NOESY in D2O/H2O (90:10) to detect nuclear Overhauser effects (NOEs) for solution-state structure.
  • Crystallography : Optimize crystallization with PEG-based sparse matrix screens. If crystal packing distorts native conformation, validate with SAXS data .
  • Integration : Use ensemble refinement tools (e.g., DEN refinement in PHENIX) to harmonize NMR and crystallographic models .

Ethical & Reproducibility Standards

Q. What steps ensure compliance with ethical guidelines when using peptide derivatives in animal models?

  • Methodological Answer :

  • Protocol Approval : Submit detailed dosing regimens (mg/kg, route of administration) and toxicity screens (LD50) to institutional animal care committees.
  • Reporting : Follow ARRIVE 2.0 guidelines for in vivo studies, including sample size justification and randomization methods .

Q. How can researchers mitigate bias in peptide bioactivity assays?

  • Methodological Answer :

  • Blinding : Assign peptide batches coded labels to prevent experimenter bias.
  • Automation : Use robotic liquid handlers for high-throughput screening to minimize human error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.